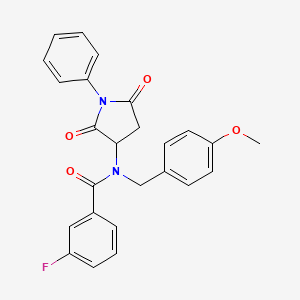![molecular formula C18H22N2O3 B5128994 methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5128994.png)
methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biochemistry. This compound is a derivative of L-proline, which is an amino acid that plays an important role in the human body.
Mécanisme D'action
The mechanism of action of methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate involves the inhibition of specific enzymes through the formation of covalent bonds with their active sites. This compound is able to selectively target certain enzymes due to its specific chemical structure, which allows it to interact with specific amino acid residues in the active site of these enzymes. By inhibiting the activity of these enzymes, this compound could potentially be used to treat diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to inhibit the activity of specific enzymes, which could make it useful in the treatment of various diseases. Additionally, this compound has been shown to have low toxicity, which could make it a safe tool for biochemical research.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate has several advantages and limitations for lab experiments. One advantage is that this compound is able to selectively target specific enzymes, which could make it a valuable tool for biochemical research. Additionally, this compound has low toxicity, which could make it safe to use in various lab experiments. However, one limitation of this compound is that it may not be effective in inhibiting all enzymes, which could limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate. One potential direction is to investigate the use of this compound in the treatment of specific diseases such as cancer and inflammation. Additionally, further research could be conducted to identify new enzymes that this compound could potentially inhibit. Finally, future research could be conducted to investigate the use of this compound as a tool for biochemical research, such as its potential use in labeling and tracking specific proteins and enzymes in cells.
Méthodes De Synthèse
The synthesis of methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate involves the reaction of L-proline with 2-methylphenyl isocyanate and 2-bromo-5-methyl-1,3-oxazole. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate has been the subject of scientific research due to its potential applications in medicine and biochemistry. This compound has been studied for its ability to inhibit the activity of certain enzymes, which could make it useful in the treatment of various diseases such as cancer and inflammation. Additionally, this compound has been investigated for its potential use as a tool in biochemical research, as it can be used to label and track specific proteins and enzymes in cells.
Propriétés
IUPAC Name |
methyl (2S)-1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-7-4-5-8-14(12)17-19-15(13(2)23-17)11-20-10-6-9-16(20)18(21)22-3/h4-5,7-8,16H,6,9-11H2,1-3H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHFJTYRJPTJBR-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCCC3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC[C@H]3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)



![4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5128951.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)
![5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)
![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}-1-propanone](/img/structure/B5128989.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5129015.png)